p-Hydroxybenzalacetone

Description

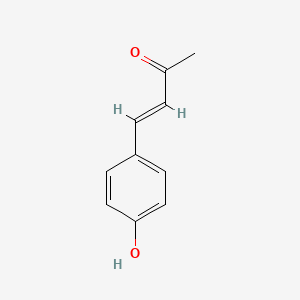

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-hydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNIKEFATSKIBE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062878, DTXSID201287493 | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22214-30-8, 3160-35-8 | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22214-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycinnamoylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxybenzalacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of P Hydroxybenzalacetone

Natural Occurrence and Isolation from Biological Sources

p-Hydroxybenzalacetone (B51942) is found in a variety of plant species, where it often serves as a precursor to compounds with distinct aromatic and biological properties.

This compound is a key intermediate in the biosynthesis of raspberry ketone (p-hydroxyphenylbutan-2-one), the compound responsible for the characteristic aroma of raspberries (Rubus idaeus L.). nih.govoup.com While raspberry ketone itself is present in the fruit at low concentrations, typically 1-4 mg per kg, its precursor, this compound, is an essential component of its biosynthetic pathway. vtt.fiqub.ac.uk The presence of this pathway underscores the metabolic significance of this compound in the development of raspberry's flavor profile. The enzymatic machinery for its production has been successfully isolated and characterized from raspberry fruits. nih.govoup.com

Beyond the Rubus genus, this compound has been identified in other plant species. Notably, its presence has been reported in Alpinia blepharocalyx and Alpinia roxburghii, which are members of the Zingiberaceae family. nih.gov The occurrence in these species suggests a broader distribution of the biosynthetic pathways leading to this compound in the plant kingdom, where it may contribute to the synthesis of a variety of secondary metabolites.

Enzymatic Biosynthesis Pathways

The biosynthesis of this compound is catalyzed by a specific class of enzymes known as type III polyketide synthases (PKSs). nih.govfrontiersin.org These enzymes facilitate the condensation of specific precursor molecules to form the characteristic chemical scaffold of this compound.

Benzalacetone synthase (BAS) is the key enzyme responsible for the production of this compound. nih.govoup.comnih.gov It belongs to the chalcone (B49325) synthase (CHS) superfamily of type III polyketide synthases. nih.govnih.gov These enzymes are homodimeric proteins that play a crucial role in the biosynthesis of a wide array of plant secondary metabolites. nih.gov BAS specifically catalyzes a single condensation reaction, which distinguishes it from other members of its enzyme family that perform multiple condensations. nih.govresearchgate.net

The enzymatic reaction catalyzed by BAS involves the decarboxylative condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA. vtt.finih.govoup.com This one-step reaction forms the C6-C4 benzalacetone scaffold, yielding this compound. nih.govresearchgate.net The enzyme from Rheum palmatum has been shown to have a pH optimum between 8.0 and 8.5 for this reaction. nih.gov Kinetic analyses of RpBAS revealed a KM of 10.0 μM for 4-coumaroyl-CoA and 23.3 μM for malonyl-CoA. nih.gov

Benzalacetone synthase shares significant sequence identity (around 70%) with chalcone synthase (CHS), another well-characterized type III PKS. nih.govresearchgate.net However, a critical difference in their function lies in the number of condensation reactions they catalyze. While BAS performs a single condensation with malonyl-CoA, CHS catalyzes three sequential condensations to produce a tetraketide intermediate, which then cyclizes to form naringenin (B18129) chalcone, a precursor to flavonoids. frontiersin.orgnih.govnih.gov

This functional divergence is attributed to subtle but critical differences in their active site architecture. nih.gov Structural studies have revealed that in BAS, the substitution of a conserved "gatekeeper" phenylalanine residue with a leucine (B10760876) restricts the active site cavity size. nih.govnih.gov This smaller cavity in BAS is believed to terminate the polyketide chain elongation after the formation of a diketide, leading to the production of benzalacetone. nih.gov In contrast, the larger active site of CHS can accommodate the growing polyketide chain for three condensation steps. nih.gov Site-directed mutagenesis studies have confirmed this, where altering the active site residues of BAS to mimic those of CHS can restore chalcone-forming activity. nih.gov

| Feature | Benzalacetone Synthase (BAS) | Chalcone Synthase (CHS) |

|---|---|---|

| Enzyme Class | Type III Polyketide Synthase (PKS). nih.gov | Type III Polyketide Synthase (PKS). frontiersin.orgnih.gov |

| Substrates | p-Coumaroyl-CoA and Malonyl-CoA. vtt.finih.gov | p-Coumaroyl-CoA and three molecules of Malonyl-CoA. frontiersin.orgplos.org |

| Product | This compound (a diketide). nih.govnih.gov | Naringenin Chalcone (a tetraketide). frontiersin.orgnih.gov |

| Number of Condensations | One. nih.govresearchgate.net | Three. frontiersin.orgnih.gov |

| Key Active Site Difference | Smaller active site cavity due to a leucine "gatekeeper" residue. nih.govnih.gov | Larger active site cavity allowing for further chain elongation. nih.gov |

Subsequent Bioconversion to Raspberry Ketone

Once this compound is synthesized, it undergoes a final transformation to become raspberry ketone. This conversion is a reduction reaction catalyzed by a specific reductase enzyme.

The conversion of this compound to raspberry ketone is catalyzed by an NADPH-dependent reductase. This enzyme is often broadly referred to as benzalacetone reductase (BAR). The reaction is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as the source of reducing equivalents.

The key chemical transformation in this step is the reduction of the α,β-unsaturated double bond in the this compound molecule. This type of reaction, known as a conjugate or 1,4-reduction, specifically targets the carbon-carbon double bond that is adjacent (in conjugation with) the carbonyl group. The saturation of this bond converts the enone structure of this compound into the saturated ketone structure of raspberry ketone, which is responsible for the characteristic aroma.

In raspberry (Rubus idaeus), the specific enzyme responsible for the reduction of this compound has been isolated and characterized as raspberry ketone/zingerone synthase 1 (RZS1) . This enzyme effectively functions as the benzalacetone reductase (BAR) in this plant.

RZS1 catalyzes the NADPH-dependent hydrogenation of the α,β-unsaturated double bond of phenylbutenones to complete the biosynthesis of raspberry ketone. Kinetic studies have shown that RZS1 has an apparent K_m value of 88 μM for its substrate, 4-hydroxybenzalacetone, and 202 μM for the cofactor NADPH. The enzyme shows a clear preference for NADPH over NADH. RZS1 also exhibits substrate specificity, preferring 4-hydroxybenzalacetone over other similar compounds like 3-methoxy-4-hydroxybenzalacetone (the precursor to zingerone). The expression of the RZS1 gene is highest in mature raspberry fruits, which correlates with the accumulation of raspberry ketone during fruit ripening.

Metabolic Engineering for Biosynthesis of this compound

Metabolic engineering has emerged as a powerful strategy for the sustainable production of valuable plant-derived natural products, including the aromatic compound this compound. This molecule is the direct precursor to raspberry ketone, the primary flavor component of raspberries (Rubus idaeus), which is a high-value ingredient in the food, fragrance, and cosmetic industries. nih.govnih.gov Due to the extremely low concentrations of raspberry ketone found in the fruit (1-4 mg/kg), its extraction from natural sources is economically unfeasible, making biotechnological production an attractive alternative. nih.gov By harnessing and optimizing biosynthetic pathways in various host organisms, metabolic engineering offers a promising route to produce this compound and its derivatives in a controlled and scalable manner.

Heterologous Expression in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae, Corynebacterium glutamicum)

Microbial hosts are widely used for the heterologous production of natural products due to their rapid growth, well-characterized genetics, and amenability to large-scale fermentation. The biosynthetic pathway to this compound has been successfully engineered in several key microbial chassis. The core pathway begins with the precursor p-coumaric acid, which is activated to p-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL). researchgate.netoup.com Subsequently, benzalacetone synthase (BAS), a type III polyketide synthase, catalyzes the decarboxylative condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to yield this compound. nih.govresearchgate.net

Escherichia coli : Researchers have successfully assembled a functional heterologous pathway for raspberry ketone production (via this compound) in E. coli. nih.gov By introducing genes encoding 4CL from Arabidopsis thaliana and BAS from Rheum palmatum, a strain was created that could convert p-coumaric acid into its downstream products. nih.gov Further engineering, which involved modular optimization of the pathway, demonstrated that balancing the expression levels of the enzymes was crucial for maximizing output. The highest titers were achieved with moderate expression of 4CL and high expression of the subsequent enzymes, resulting in a production of 90.97 mg/L of raspberry ketone. nih.gov

Saccharomyces cerevisiae : The yeast S. cerevisiae is another popular host for producing phenylpropanoids. Multiple studies have focused on engineering this yeast for de novo synthesis of raspberry ketone. researchgate.netnih.gov In one study, feeding the engineered yeast strain with 3 mM p-coumaric acid resulted in a raspberry ketone concentration of over 7.5 mg/L. nih.gov Another comprehensive modular metabolic engineering strategy, which included optimizing the precursor pathways for both p-coumaric acid and malonyl-CoA, achieved a de novo titer of 63.5 mg/L from glucose, the highest reported in yeast at the time. researchgate.netresearchgate.net A separate study reported yields of up to 60 mg/L. nih.gov

Corynebacterium glutamicum : C. glutamicum, a Gram-positive bacterium known for its industrial-scale amino acid production and high tolerance to aromatic compounds, has also been engineered for phenylbutanoid synthesis. researchgate.netnih.govkobe-u.ac.jp Strains have been developed to produce raspberry ketone from supplemented p-coumaric acid. researchgate.net A key enabling strategy for this host is the creation of "platform strains" where native catabolic pathways for aromatic compounds are deleted. For instance, the DelAro5 strain of C. glutamicum, which has 27 gene deletions across five clusters, is unable to degrade aromatic intermediates, making it an effective chassis for producing compounds derived from the shikimate pathway. nih.gov

| Host Organism | Key Genes Expressed | Precursor Fed | Titer | Reference |

| Escherichia coli | At4CL, RpBAS, RiRZS1 | p-Coumaric Acid | 90.97 mg/L | nih.gov |

| Saccharomyces cerevisiae | At4CL, RpBAS | 3 mM p-Coumaric Acid | >7.5 mg/L | nih.gov |

| Saccharomyces cerevisiae | At4CL-RpBAS fusion | None (de novo) | 2.8 mg/L | nih.gov |

| Saccharomyces cerevisiae | Multi-module engineering | None (de novo) | 63.5 mg/L | researchgate.netresearchgate.net |

| Saccharomyces cerevisiae | Pc4CL, RpBAS | p-Coumaric Acid | up to 60 mg/L | nih.gov |

A critical bottleneck in the biosynthesis of this compound is the limited intracellular supply of its two key precursors: p-coumaroyl-CoA and malonyl-CoA. researchgate.net Metabolic engineering strategies have therefore focused heavily on increasing the pools of these molecules.

p-Coumaric Acid Supply: The production of p-coumaric acid starts from the central carbon metabolism via the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine. nih.gov To enhance the flux towards p-coumaric acid, two primary routes are engineered into microbial hosts:

The Phenylalanine Route: This involves the expression of phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to cinnamic acid, followed by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. researchgate.netnih.gov

The Tyrosine Route: A more direct path involves the expression of tyrosine ammonia-lyase (TAL), which converts L-tyrosine directly to p-coumaric acid in a single step. researchgate.net

Malonyl-CoA Supply: Malonyl-CoA is a central metabolite derived from acetyl-CoA and serves as a primary building block for fatty acid and polyketide biosynthesis. researchgate.net Its availability is often a limiting factor for the production of flavonoids and other polyketides. researchgate.net To increase the intracellular malonyl-CoA pool, a common strategy is the overexpression of acetyl-CoA carboxylase (ACC1), the enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. researchgate.net Additionally, upregulating the supply of acetyl-CoA by overexpressing enzymes like aldehyde dehydrogenase (ALD6) and a mutant acetyl-CoA synthetase (ACS1L641P) has proven effective in boosting the final product titer. researchgate.net

Beyond increasing precursor supply, direct manipulation of the core biosynthetic pathway is essential for efficient this compound production. This involves the careful selection and expression of the pathway enzymes, 4CL and BAS.

A highly effective strategy to improve catalytic efficiency and prevent the diffusion of reactive intermediates is the creation of fusion enzymes. nih.gov By synthetically linking 4CL and BAS into a single polypeptide (4CL-BAS), the p-coumaroyl-CoA intermediate produced by 4CL can be directly channeled to the active site of BAS. nih.govnih.gov This substrate channeling minimizes the loss of the intermediate to competing pathways and can prevent potential toxicity issues. In S. cerevisiae, the use of a 4CL-BAS fusion protein increased the final raspberry ketone yield more than fivefold compared to the expression of the individual, non-fused enzymes. nih.gov

Furthermore, the choice of enzyme orthologs can significantly impact production. For instance, studies in E. coli found that 4CL from Arabidopsis thaliana was more suitable for the pathway than the enzyme from Petroselinum crispum. nih.gov Optimizing the expression levels of each pathway component is also critical. A modular approach, where the pathway is divided into functional units (e.g., a p-coumaroyl-CoA production module and a final product synthesis module), allows for the fine-tuning of expression to balance metabolic flux and avoid the accumulation of toxic intermediates. nih.gov

Bioconversion in Plant Cell Cultures

Plant cell and hairy root cultures offer an alternative biotechnological platform, leveraging the innate enzymatic machinery of plants to perform complex chemical transformations on exogenously supplied substrates. researchgate.netnih.gov This process, known as bioconversion, takes advantage of the regio- and stereospecificity of plant enzymes. nih.gov

While the primary focus of engineering is often de novo synthesis, studies have demonstrated the capacity of various plant cell cultures to biotransform compounds related to this compound. For instance, cell cultures from several different plant species have been shown to effectively reduce this compound into raspberry ketone, demonstrating the presence of active endogenous reductases. researchgate.netresearchgate.net In one study, hairy root cultures were used to convert betuligenol (a secondary alcohol) to raspberry ketone through oxidation, highlighting the diverse catalytic capabilities of these systems. researchgate.netresearchgate.net These findings underscore the potential of using plant cell cultures not only for complete biosynthesis but also for specific, targeted steps in a chemo-enzymatic production pipeline.

Biosynthesis in Transgenic Plants (e.g., Nicotiana tabacum)

Engineering the entire biosynthetic pathway in a plant host allows for the production of the target compound within a complex, self-sustaining biological system. Tobacco (Nicotiana spp.) is a well-established model for plant metabolic engineering due to its high biomass and well-developed transformation protocols.

Stable production of raspberry ketone and its glycosylated form has been achieved in transgenic Nicotiana tabacum. nih.gov This was accomplished by the heterologous expression of two key genes from raspberry: benzalacetone synthase (BAS) and raspberry ketone/zingerone synthase 1 (RZS1). nih.gov A crucial aspect of this work was the redirection of metabolic flux towards the desired product. The phenylpropanoid pathway naturally produces precursors for many compounds, including flavonoids and lignins. ishs.org To increase the availability of p-coumaroyl-CoA for this compound synthesis, two strategies were employed:

Blocking Competing Pathways: RNA interference (RNAi) was used to silence the gene for chalcone synthase (CHS), the first committed enzyme in the flavonoid pathway. This effectively redirected the metabolic flux from flavonoids towards the engineered phenylbutanoid pathway. nih.gov

This combined approach led to the accumulation of 0.45 µg/g (fresh weight) of raspberry ketone and 4.5 µg/g of its glycosides in the flowers of the transgenic tobacco plants. nih.gov In a different approach using transient expression in Nicotiana benthamiana, a 4CL-BAS fusion enzyme construct led to the accumulation of over 30 µg/g of raspberry ketone glucoside. nih.govacs.org

Chemical Synthesis and Reaction Mechanisms of P Hydroxybenzalacetone

Aldol (B89426) Condensation Reactions

The fundamental method for synthesizing p-hydroxybenzalacetone (B51942) is the aldol condensation, a carbon-carbon bond-forming reaction between an enolate and a carbonyl compound. In this specific synthesis, the enolate is derived from acetone (B3395972), which then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde (B117250). cerritos.edumagritek.com This type of reaction, involving two different carbonyl compounds, is specifically termed a crossed aldol condensation or a Claisen-Schmidt condensation. wvu.edumiracosta.edu

In a typical laboratory setting, this compound is prepared by the crossed-aldol condensation of 4-hydroxybenzaldehyde and acetone. rubingroup.org Because 4-hydroxybenzaldehyde lacks α-hydrogens, it cannot form an enolate itself, thus preventing self-condensation and simplifying the product outcome. wvu.edu Acetone, possessing α-hydrogens, is deprotonated to form a nucleophilic enolate ion which then attacks the more electrophilic carbonyl group of the aromatic aldehyde. mnstate.edu The initial product is a β-hydroxyketone, which readily undergoes dehydration (loss of a water molecule) to form the final, more stable α,β-unsaturated ketone, this compound. cerritos.edumiracosta.edu The formation of the conjugated system provides the thermodynamic driving force for this dehydration step. miracosta.edu

The aldol condensation for producing this compound can be catalyzed by either bases or acids. cerritos.edumdpi.com

Basic Catalysis: This is the most common approach. Strong bases like sodium hydroxide (B78521) (NaOH) are frequently used. rubingroup.org The base's role is to abstract an acidic α-hydrogen from acetone, generating the reactive enolate nucleophile. magritek.commnstate.edu The subsequent steps involve the nucleophilic attack on the aldehyde, protonation of the resulting alkoxide, and a final base-catalyzed dehydration to yield the conjugated enone. mnstate.eduyoutube.com

Acid Catalysis: Acid catalysts, such as hydrochloric acid (HCl) or sulfuric acid, can also be employed. core.ac.uk In the acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of acetone, facilitating the formation of an enol. core.ac.ukyoutube.com This enol then acts as the nucleophile, attacking the protonated carbonyl of 4-hydroxybenzaldehyde. youtube.com However, studies have shown that using hydrochloric acid as a catalyst in the reaction between 4-hydroxybenzaldehyde and acetone can sometimes lead to the formation of an unexpected hemiacetal product, 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde, instead of the desired this compound. core.ac.uk

Lewis Acid Catalysis: More advanced catalytic systems have been developed to improve yield and selectivity. For instance, a tin-exchanged tungstophosphoric acid supported on K-10 clay (Sn1DTP/K-10) has been shown to be an effective Lewis acid catalyst for this condensation. qub.ac.uk

The reaction mechanism under basic and acidic conditions proceeds via different intermediates (enolate vs. enol) but results in the same final product. cerritos.edulibretexts.org

| Catalyst Type | Example Catalyst | Role of Catalyst |

| Basic | Sodium Hydroxide (NaOH) | Abstracts an α-hydrogen from acetone to form a nucleophilic enolate. mnstate.edu |

| Acidic | Hydrochloric Acid (HCl) | Protonates the carbonyl oxygen of acetone to facilitate enol formation. core.ac.uk |

| Lewis Acid | Sn1DTP/K-10 | Activates the carbonyl group for nucleophilic attack. qub.ac.uk |

The reaction conditions for the synthesis of this compound vary depending on the catalyst and scale of the reaction.

Under basic catalysis with aqueous sodium hydroxide, the reaction can proceed at room temperature. One procedure involves dissolving 4-hydroxybenzaldehyde in acetone, adding a 10% aqueous NaOH solution, and allowing the mixture to stand for 24 to 48 hours, during which the product precipitates as a semisolid mass. rubingroup.org Other protocols suggest stirring the reaction mixture at room temperature for about 30 minutes. miracosta.edu

When using more specialized catalysts like Sn1DTP/K-10, more forcing conditions may be required. For example, a high conversion of 4-hydroxybenzaldehyde (100%) and a high yield of this compound (85.7%) can be achieved at 140 °C over a period of 7 hours. qub.ac.uk

| Catalyst | Temperature | Time | Yield |

| 10% Aqueous NaOH | Room Temperature | 24–48 hours | Not specified |

| Sn1DTP/K-10 | 140 °C | 7 hours | 85.7% |

An alternative, biocatalytic route for synthesizing this compound utilizes enzymes. Specifically, 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA, EC 4.1.2.4) has been shown to effectively catalyze the aldol reaction between 4-hydroxybenzaldehyde (as the acceptor) and acetone (as the donor). mdpi.com

In this approach, DERA is overexpressed in microorganisms like Escherichia coli (E. coli). These whole cells are then used as a biocatalyst for the reaction. This method is considered a greener alternative to traditional chemical synthesis, which often uses strong bases or acids, leading to potential equipment corrosion and environmental concerns. mdpi.com Using whole-cell E. coli expressing DERA, a 92.8% yield of this compound was achieved when using 120 mM of 4-hydroxybenzaldehyde as the substrate. mdpi.com

One-Pot Synthesis Approaches

This compound is a crucial intermediate in the synthesis of other valuable compounds, most notably raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). One-pot synthesis methods have been developed to streamline this transformation.

The industrial synthesis of raspberry ketone often involves a two-step process that begins with the formation of this compound. rubingroup.orgqub.ac.uk In a one-pot approach, the crossed aldol condensation of 4-hydroxybenzaldehyde and acetone is performed first, and without isolating the intermediate, a subsequent hydrogenation step is carried out in the same reactor to reduce the carbon-carbon double bond of this compound. rubingroup.org

Catalyst Development for Selective Synthesis (e.g., Ni/Zn-La Mixed Oxide, Pd/Zn-La Bifunctional Catalyst)

The selective synthesis of this compound (PHBA) is often the first step in a one-pot synthesis of Raspberry Ketone, starting from p-hydroxybenzaldehyde (PHB) and acetone. shokubai.orgresearchgate.net This step involves a crossed aldol condensation reaction. researchgate.net Researchers have developed mixed oxide catalysts to optimize this conversion, with a particular focus on Zinc-Lanthanum (Zn-La) based systems.

Ni/Zn-La Mixed Oxide: A 2% Nickel supported on a Zinc-Lanthanum mixed oxide (2% Ni/Zn3:La1) has been identified as an effective catalyst for the one-pot synthesis of Raspberry Ketone, where the formation of PHBA is the initial, crucial step. researchgate.net Various combinations of Mg, La, and Zn were tested, prepared through hydrothermal, co-precipitation, and combustion methods. researchgate.net The optimal support for the selective synthesis of PHBA was found to be a Zn-La mixed oxide with a 3:1 mole ratio, synthesized via the combustion method using glycine (B1666218) as a fuel. researchgate.net This particular preparation method yielded a catalyst with high surface area and superior textural properties. researchgate.net

Pd/Zn-La Bifunctional Catalyst: Similarly, a novel Palladium-loaded Zn-La bifunctional catalyst (Pd/Zn-La) has been developed for the selective synthesis of PHBA as an intermediate. shokubai.org The first step in the process is the aldol condensation of PHB on the basic sites of the catalyst to form the α,β-unsaturated ketone, PHBA. shokubai.org The most effective catalyst support was again determined to be a combustion-synthesized Zn:La mixed oxide with a 3:1 mole ratio. shokubai.org Using this catalyst, a 99% conversion of p-hydroxybenzaldehyde was achieved at 160°C with a 1:20 mole ratio of PHB to acetone. shokubai.org The catalyst demonstrated stability and was reusable for up to three cycles. shokubai.org

| Catalyst System | Optimal Support Composition | Synthesis Method | Key Findings for PHBA Synthesis | Reference |

|---|---|---|---|---|

| Ni/Zn-La Mixed Oxide | Zn:La (3:1 mole ratio) | Combustion (Glycine fuel) | Identified as the best support for selective PHBA synthesis in a one-pot reaction. | researchgate.net |

| Pd/Zn-La Bifunctional Catalyst | Zn:La (3:1 mole ratio) | Combustion | Achieved 99% conversion of p-hydroxybenzaldehyde to PHBA at 160°C. Reusable for up to 3 cycles. | shokubai.org |

Reaction Kinetics and Mechanism

The synthesis of this compound from p-hydroxybenzaldehyde and acetone proceeds via a crossed aldol condensation mechanism. shokubai.orgresearchgate.net This reaction occurs on the basic sites of the Zn-La mixed oxide catalysts. shokubai.org

| Catalyst System | Reaction Control | Activation Energy (Ea) for Condensation | Reference |

|---|---|---|---|

| 2% Ni/Zn3:La1 Mixed Oxide | Kinetically Controlled | 18.48 kcal/mol | researchgate.net |

| Pd/Zn-La Bifunctional Catalyst | Kinetically Controlled | Not specified | shokubai.org |

| Sn1DTP/K-10 | Kinetically Controlled | 24.7 kJ/mol | qub.ac.uk |

Alternative Synthetic Routes

Beyond aldol condensation, other methods have been explored for the synthesis of aryl ketones that are structurally related to this compound.

An alternative one-pot synthetic route involves an alkylation-decarboxylation sequence. acs.org This method is used to produce flavoring ketones, such as Raspberry Ketone, from substituted benzylic alcohols. acs.org The process begins with the alkylation of an acetoacetic ester with a benzylic alcohol. acs.org This reaction proceeds through an SN1-type mechanism, where the benzylic carbon is attacked by the nucleophilic acetoacetic ester, generating a β-ketoester intermediate. acs.org

This alkylation step is followed by a decarboxylation reaction under acidic conditions. acs.org The use of a commercial, heterogeneous solid Brønsted acid catalyst, such as Amberlyst-15, was found to be highly effective for this process, particularly under solvent-free conditions. acs.org This greener synthetic protocol has achieved nearly complete conversion of the starting material with high isolated yields for the final ketone product. acs.org The reaction rate is enhanced by the presence of para-donating groups on the benzylic alcohol, which stabilize the carbocation intermediate formed during the SN1 reaction. acs.org

Pharmacological and Biological Activities of P Hydroxybenzalacetone

Antioxidant Properties and Mechanisms

The antioxidant capabilities of p-hydroxybenzalacetone (B51942) are a cornerstone of its biological activity, enabling it to protect cells and tissues from damage induced by oxidative stress. This protective effect is achieved through multiple mechanisms, including the direct neutralization of free radicals, the reduction of oxidative stress markers, and the enhancement of the body's endogenous antioxidant enzyme systems.

Free Radical Scavenging Activity (e.g., DPPH)

This compound and related hydroxybenzalacetone compounds have demonstrated notable free radical scavenging properties. This activity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a method that measures a substance's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical. mdpi.comyoutube.com The scavenging potential is typically quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. mdpi.comresearchgate.net A lower IC50 value signifies a higher antioxidant potency. nih.gov

Studies on various hydroxybenzalacetone derivatives have confirmed their capacity to act as effective radical scavengers. nih.gov This activity is largely attributed to the phenolic hydroxyl group in their structure, which can readily donate a hydrogen atom to stabilize free radicals. The efficiency of this process is influenced by the specific chemical structure of the molecule, including the presence and position of other substituent groups. nih.gov

| Compound/Extract | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

|---|---|---|---|

| Anogeissus leiocarpus Extract (EESAL) | 104.74 | BHA | 112.05 |

| Anogeissus leiocarpus Extract (EESAL) | 104.74 | BHT | 202.35 |

Data presented for illustrative purposes based on findings for natural extracts and synthetic antioxidants to provide context for IC50 values. nih.gov Specific IC50 values for this compound were not detailed in the provided search results.

Mitigation of Oxidative Stress (e.g., in hepatic tissues, cerebral ischemia)

This compound plays a significant role in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.comresearchgate.netnih.gov This protective capacity has been observed in different biological contexts, notably in hepatic tissues and during cerebral ischemia.

In hepatic tissues, oxidative stress is a key factor in the development of various liver diseases. mdpi.com this compound helps to alleviate this by reducing the levels of lipid peroxidation products, such as malondialdehyde (MDA). nih.govnih.gov The accumulation of these products is a primary indicator of oxidative damage to cellular membranes.

Furthermore, this compound has shown potential in protecting against cerebral ischemia-reperfusion injury. nih.govresearchgate.net This condition, which occurs when blood flow is restored to the brain after a stroke, triggers a surge in ROS production, leading to significant neuronal damage. nih.gov this compound helps to counter this by reducing mitochondrial ROS levels and decreasing MDA content, thereby preserving mitochondrial function and reducing cell death in brain tissue. nih.govnih.gov

Enhancement of Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase (SOD))

In addition to directly scavenging free radicals, this compound can bolster the body's intrinsic antioxidant defense systems. A key component of this system is a group of enzymes responsible for neutralizing harmful oxidants. nih.gov One of the most crucial of these is Superoxide Dismutase (SOD). nih.govresearchgate.net

SOD is an enzyme that catalyzes the dismutation of the highly reactive superoxide anion radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2), a less reactive species that can then be further detoxified by other enzymes like catalase. nih.gov Studies have shown that treatment with this compound can lead to an increase in the activity of total SOD (T-SOD). nih.govnih.gov By enhancing the activity of this vital enzyme, this compound helps to reduce the cellular concentration of superoxide radicals, thereby preventing the oxidative damage they can inflict.

| Enzyme | Effect of this compound | Biological Context |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | Cerebral Ischemia Models nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Antioxidant Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that seek to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.orgmdpi.com In the context of hydroxybenzalacetones, QSAR analyses have been instrumental in elucidating the specific molecular features that govern their antioxidant and radical scavenging capabilities. nih.govnih.gov

These studies have revealed that the antioxidant potency of hydroxybenzalacetones is primarily determined by a combination of electronic and steric factors. nih.gov Key quantum-chemical parameters have been identified that show excellent correlations with antioxidant activity. These include:

Energy of the Highest Occupied Molecular Orbital (E(HOMO)) : A higher E(HOMO) value generally indicates a greater ability of the molecule to donate an electron, which is a key step in neutralizing free radicals.

Frontier Electron Densities on the Phenolic Oxygen Atom : This parameter relates to the reactivity of the phenolic hydroxyl group, which is central to the hydrogen-donating mechanism of antioxidant action. nih.gov

Furthermore, QSAR models have shown that the presence of electron-donating substituents on the molecule tends to increase its antioxidant potency. nih.gov These findings are crucial for the rational design of new and more effective antioxidant compounds based on the hydroxybenzalacetone scaffold. jocpr.com

Anti-Inflammatory Effects

Inflammation is a complex biological response involving various mediators, including nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govmdpi.comnih.gov While specific studies on the anti-inflammatory actions of this compound are limited in the provided results, research on its precursor, 4-hydroxybenzaldehyde (B117250), offers significant insights into its potential mechanisms.

Studies have demonstrated that 4-hydroxybenzaldehyde can exert anti-inflammatory effects by suppressing the production of key inflammatory mediators. researchgate.net In lipopolysaccharide (LPS)-activated macrophage models, it has been shown to inhibit the induction of both iNOS and COX-2 enzymes. researchgate.net This inhibition leads to a decrease in the synthesis of NO and prostaglandins, which are pivotal in the inflammatory cascade. nih.govmdpi.com Additionally, 4-hydroxybenzaldehyde has been noted to reduce the levels of reactive oxygen species (ROS) that are elevated during the inflammatory response, suggesting a dual role in combating both inflammation and associated oxidative stress. researchgate.net These findings suggest that this compound may share similar anti-inflammatory properties through the modulation of these critical enzymatic pathways.

Anticancer and Cytotoxic Activity

Cytotoxic Effects on Microbial Hosts (e.g., Corynebacterium glutamicum)

Detailed research specifically investigating the cytotoxic effects of this compound on Corynebacterium glutamicum is not extensively available in the current scientific literature. Corynebacterium glutamicum is a gram-positive soil bacterium widely utilized in the industrial production of amino acids and other valuable chemicals. While it is known to be a host for the biotechnological production of various compounds, including those structurally related to this compound like raspberry ketone, direct studies quantifying the minimum inhibitory concentration (MIC) or other cytotoxicity metrics of this compound against this bacterium are scarce.

General studies on the antimicrobial properties of plant-derived phenolic compounds suggest that they can exert cytotoxic effects on bacteria through various mechanisms, including membrane disruption, enzyme inhibition, and interference with nucleic acid synthesis. However, without specific experimental data for this compound and C. glutamicum, any potential cytotoxic effects remain speculative. Further research is required to determine the specific impact of this compound on the growth and viability of C. glutamicum.

Antifungal Activity

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants as a response to pathogenic attack. While raspberry ketone, a structurally similar compound to this compound, is a known aroma component in raspberries (Rubus idaeus), there is limited direct evidence in the reviewed literature to definitively classify this compound as a phytoalexin in Rubus species.

Phytophthora fragariae is a soil-borne oomycete that causes red core root rot in strawberries and can also affect other Rubus species. The potential of this compound to inhibit the growth of this pathogen has not been extensively studied, and specific data such as the half maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) are not available in the current body of scientific literature.

General antifungal properties of phenolic compounds are well-established. These compounds can inhibit fungal growth by disrupting cell membranes, inactivating essential enzymes, or interfering with cellular processes. Given the phenolic structure of this compound, it is conceivable that it may possess some level of antifungal activity. However, without direct experimental evidence against P. fragariae, its efficacy as an antifungal agent for the control of this specific pathogen remains unconfirmed.

Enzyme Modulation (beyond biosynthesis)

This compound and structurally related compounds have been investigated for their ability to modulate the activity of various enzymes, with a notable focus on tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest in the cosmetic and pharmaceutical industries for skin-whitening and treating hyperpigmentation disorders.

Research has shown that certain phenolic compounds can act as tyrosinase inhibitors. The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site or by acting as a competitive or non-competitive inhibitor. While direct kinetic studies on this compound are limited, research on similar structures provides insight into its potential enzyme-modulating effects. For instance, raspberry ketone has been reported to exhibit inhibitory effects on tyrosinase. Studies on other related phenolic compounds have demonstrated varying degrees of tyrosinase inhibition.

| Compound | Enzyme | Inhibition Type | IC50 / Ki | Source Organism of Enzyme |

|---|---|---|---|---|

| p-Coumaric acid | Tyrosinase | Competitive | - | Mushroom |

| Raspberry Ketone | Tyrosinase | - | - | - |

Data on the specific inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound against a wide range of enzymes is not extensively available in the reviewed literature. The table above indicates the known effects of a closely related precursor and the compound itself on tyrosinase, though specific quantitative data for raspberry ketone is also not consistently reported across studies.

Advanced Research Methodologies for P Hydroxybenzalacetone

Analytical Techniques for Characterization and Quantification

The structural elucidation and quantitative analysis of p-Hydroxybenzalacetone (B51942) rely on a combination of chromatographic and spectroscopic methods. These techniques offer high sensitivity and specificity, enabling researchers to obtain detailed information about the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecule is ionized, typically through electron ionization (EI), causing it to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

This technique is invaluable for both qualitative identification and quantitative analysis. The retention time in the gas chromatograph provides a preliminary identification, which is then confirmed by the mass spectrum. For quantification, the area under the chromatographic peak is proportional to the concentration of the compound. In some cases, derivatization of this compound may be employed to increase its volatility and improve its chromatographic behavior.

Key fragments observed in the electron ionization mass spectrum of this compound are crucial for its identification. The molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight (162.18 g/mol ). nih.gov The fragmentation pattern provides structural information; for instance, the loss of a methyl group or cleavage at the enone moiety would result in specific fragment ions. Public databases, such as those from the National Institute of Standards and Technology (NIST), contain reference spectra for this compound, aiding in its positive identification. nih.govnih.govnist.gov

Table 1: Key GC-MS Fragmentation Peaks for this compound

| Fragment Ion (m/z) | Relative Intensity | Putative Structural Assignment |

|---|---|---|

| 162 | Low | Molecular Ion [M]+ |

| 147 | High | [M-CH3]+ |

| 119 | Moderate | [M-C3H3O]+ |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. cas.cngoogle.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol.

Detection is typically achieved using a UV-Vis detector, as this compound possesses a chromophore that absorbs light in the ultraviolet region. The retention time of the compound is characteristic under specific chromatographic conditions and is used for identification, while the peak area is proportional to its concentration, allowing for accurate quantification. The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

A validated HPLC method for the quantification of a structurally similar compound, 4-hydroxybenzoic acid, utilizes a C18 column with a gradient elution of phosphoric acid buffer and acetonitrile, with detection at 230 nm. longdom.org A similar approach could be adapted for this compound, with adjustments to the gradient and detection wavelength to suit its specific properties.

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~330 nm) |

| Injection Volume | 10-20 µL |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinylic protons of the enone system, and the methyl protons. The chemical shifts (δ) of these protons are indicative of their electronic environment, and the coupling patterns (spin-spin splitting) reveal the connectivity of the protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. nih.gov Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in the ¹³C NMR spectrum are characteristic of the type of carbon (e.g., carbonyl, aromatic, vinylic, methyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH3) | ~2.3 | ~27 |

| Vinylic Proton (α to C=O) | ~6.6 | ~126 |

| Vinylic Proton (β to C=O) | ~7.5 | ~143 |

| Aromatic Protons (ortho to -OH) | ~6.8 | ~116 |

| Aromatic Protons (meta to -OH) | ~7.4 | ~130 |

| Aromatic Carbon (ipso to -OH) | - | ~158 |

| Aromatic Carbon (ipso to vinyl) | - | ~127 |

| Carbonyl Carbon (C=O) | - | ~198 |

| Hydroxyl Proton (-OH) | Variable (depends on solvent and concentration) | - |

Tandem Mass Spectrometry (MS/MS) is a highly sensitive and selective technique used for structural characterization and quantification of compounds in complex mixtures. semanticscholar.org When coupled with a soft ionization technique like Electrospray Ionization (ESI), it is particularly useful for analyzing polar molecules like this compound. Direct Infusion ESI-MS/MS (DI-ESI-MS/MS) allows for the direct introduction of a sample into the mass spectrometer without prior chromatographic separation.

In an MS/MS experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of this compound) is selected in the first mass analyzer. This ion is then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the precursor ion's structure and can be used for unambiguous identification. ESI is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation in the source. ub.edu

The fragmentation pathways of protonated this compound in CID would likely involve cleavages at the enone moiety and losses of small neutral molecules. The study of fragmentation patterns of related compounds, such as hydroxybenzophenones, can provide insights into the expected fragmentation of this compound. semanticscholar.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective technique for the analysis of compounds containing chromophores. masterorganicchemistry.com this compound has an extended conjugated system, consisting of the aromatic ring, the carbon-carbon double bond, and the carbonyl group, which absorbs UV radiation. This absorption corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound typically shows a strong absorption band (K-band) corresponding to a π → π* transition. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and can be used for its identification and quantification based on the Beer-Lambert law. The position of λmax is influenced by the solvent polarity. For conjugated systems like this compound, the λmax is expected to be in the range of 300-350 nm. The NIST Chemistry WebBook provides a UV/Visible spectrum for 1-(4-Hydroxybenzylidene)acetone, which is another name for this compound. nist.gov

Table 4: UV-Vis Absorption Data for this compound

| Transition Type | Typical λmax Range (nm) |

|---|---|

| π → π* (K-band) | 320 - 340 |

| n → π* (R-band) | ~280 - 300 (weaker) |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. scirp.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of IR radiation at these frequencies corresponds to vibrational transitions. The resulting IR spectrum shows absorption bands at wavenumbers that are characteristic of specific functional groups.

For this compound, the IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the carbon-carbon double bond (C=C) of the enone system, and the aromatic ring. The position, intensity, and shape of these bands provide crucial information for the structural confirmation of the compound. For example, the strong, broad absorption of the -OH group and the strong, sharp absorption of the C=O group are easily identifiable features.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretching | ~3200-3600 (broad) |

| Aromatic C-H | C-H stretching | ~3000-3100 |

| Methyl C-H | C-H stretching | ~2850-2960 |

| Carbonyl (C=O) | C=O stretching | ~1650-1680 |

| Alkene (C=C) | C=C stretching | ~1600-1650 |

| Aromatic Ring | C=C stretching | ~1450-1600 |

Computational Chemistry and Modeling

Advanced computational methodologies are pivotal in elucidating the molecular properties and biological potential of this compound and its analogs. These in silico approaches provide deep insights into the compound's behavior at an atomic level, guiding further research and development.

Quantum Chemical Studies (e.g., DFT/B3LYP)

Quantum chemical studies are employed to investigate the electronic structure, geometry, and reactivity of this compound. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely used method for these calculations due to its balance of accuracy and computational efficiency. researchgate.netnih.gov Such studies can accurately predict molecular geometries, vibrational frequencies, and electronic properties. rasayanjournal.co.in

Key parameters calculated through DFT/B3LYP include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, a crucial factor in its antioxidant activity, while the ELUMO relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net These calculations help in understanding the fundamental electronic characteristics that govern the compound's interactions and reactivity. rasayanjournal.co.in

Table 1: Key Parameters from Quantum Chemical Studies

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital; indicates electron-donating ability. nih.gov | Correlates with antioxidant potential; a higher EHOMO suggests greater ability to donate an electron to neutralize free radicals. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital; indicates electron-accepting ability. researchgate.net | Relates to electrophilicity and the potential to interact with nucleophilic sites in biological targets. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. researchgate.net | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Represents the charge distribution on the molecule's surface. rasayanjournal.co.in | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA, CoMSIA) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scielo.br For this compound and its derivatives, QSAR studies are instrumental in understanding the structural requirements for specific activities, such as antioxidant effects. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) extend this concept by considering the 3D properties of molecules. nih.govunicamp.br

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. unicamp.br

CoMSIA is similar but uses a Gaussian function to calculate additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of intermolecular interactions. unicamp.br

These models generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. unicamp.br For instance, a CoMFA analysis of hydroxybenzalacetones has been used to study their antioxidant properties. nih.gov

A primary application of QSAR and 3D-QSAR models is the prediction of biological activities for novel or untested compounds. nih.govnih.gov Once a statistically robust model is developed and validated using a "training set" of compounds with known activities, it can be used to screen new derivatives of this compound before they are synthesized. nih.govresearchgate.net This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. scielo.brbio-hpc.eu The models are evaluated using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or R²cv), which indicate the model's robustness and predictive power. nih.govimist.ma

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Indication of a Good Model |

|---|---|---|

| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. nih.gov | A value close to 1.0 indicates a strong correlation between predicted and actual activities. imist.ma |

| Q² or R²cv (Cross-Validated R²) | Measures the internal predictive ability of the model, typically using the leave-one-out method. nih.gov | A high value (typically > 0.5) suggests the model is robust and not overfitted. nih.gov |

| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.gov | A high value indicates good external predictive power. |

| F-value | A statistical test of the model's overall significance. imist.ma | A high F-value indicates a statistically significant relationship between the descriptors and the activity. |

The predictive power of a QSAR model depends on the molecular descriptors used. These numerical values quantify different aspects of a molecule's physicochemical properties. medium.com

Electronic Properties : Descriptors derived from quantum chemical calculations, such as the energy of the highest occupied molecular orbital (EHOMO) and atomic charges, are crucial. nih.govmedium.com For hydroxybenzalacetones, EHOMO has shown excellent correlation with antioxidant activity. nih.gov

Lipophilicity : This descriptor, often represented as logP, measures a compound's affinity for non-polar environments and influences its absorption and distribution in biological systems. ub.edu Lipophilicity can be factored into 3D-QSAR fields to model hydrophobic interactions.

Charged Surface Areas : These descriptors quantify the distribution of positive, negative, and neutral charges across the molecule's surface, which is important for electrostatic interactions with biological targets.

Substituent Effects : Steric parameters, such as the Taft steric parameter (Es), quantify the bulkiness of substituent groups. nih.gov In studies of hydroxybenzalacetones, the steric parameter for substituents ortho to the phenolic hydroxyl group showed a strong correlation with antioxidant activity. nih.gov

Molecular Dynamics (MD) Simulations in Enzymology

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. igem.org In enzymology, MD simulations can provide detailed insights into how a ligand like this compound interacts with its protein target at an atomic level. mdpi.com These simulations can reveal the stability of the ligand-protein complex, key amino acid residues involved in binding, and conformational changes in the enzyme upon ligand binding. chemrxiv.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying enzymatic reactions. In this approach, the reactive center of the enzyme-substrate complex (e.g., the substrate and key active site residues) is treated with a high-accuracy quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field (like GROMOS or CHARMM). nih.govresearchgate.net This approach has been used to investigate the hydroxylation reaction in p-hydroxybenzoate hydroxylase, an enzyme that acts on a structurally similar substrate. nih.gov Such simulations can elucidate reaction mechanisms and calculate free energy barriers for enzymatic steps. nih.govresearchgate.net

Retrosynthetic Design Approaches in Metabolic Pathway Engineering

Metabolic pathway engineering aims to modify the metabolism of microorganisms to produce valuable chemicals. Retrosynthetic design is a key strategy in this field, where a target molecule is broken down into simpler precursor molecules through a series of reversed chemical or enzymatic reactions. nih.gov This process continues until the precursors are endogenous metabolites found in a host organism like E. coli or yeast. researchgate.net

For a compound like this compound, which may not be naturally produced in high quantities, retrosynthesis can be used to design novel biosynthetic pathways. nih.gov Computational tools like RetroPath2.0 automate this process by using generalized reaction rules to explore the biosynthetic space and identify potential enzymatic steps to connect the target molecule to the host's central metabolism. nih.govresearchgate.net The identified pathways can then be ranked based on factors like thermodynamic feasibility and enzyme availability, guiding the engineering of a microbial cell factory for the production of this compound. nih.gov

Extended Metabolic Space (XTMS) for Pathway Design

In the fields of metabolic engineering and synthetic biology, the design of novel biosynthetic pathways is crucial for producing valuable chemicals. The Extended Metabolic Space (XTMS) is a computational platform that facilitates the rational design of these pathways. nih.gov XTMS provides a framework for exploring the vast possibilities of metabolic pathways that can be engineered by introducing heterologous genes into a chassis organism, such as Escherichia coli. nih.gov

The core of the XTMS approach is its ability to map a set of potential biochemical transformations that could occur in vivo. nih.gov This is achieved by using molecular signatures, a specialized coding system that defines reaction rules for metabolic processes and enumerates all possible substrates and products. nih.gov By doing so, XTMS expands the known metabolic map to include non-natural metabolites and novel enzymatic reactions, effectively extending the metabolic space. nih.gov This platform allows researchers to identify and rank the most promising production routes based on critical design criteria, including metabolite exchange, maximum theoretical yield, enzyme efficiency, and compound toxicity. nih.gov

A practical application of this methodology is in the design of pathways for high-value flavor compounds. For instance, this compound is a key intermediate in the biosynthesis of raspberry ketone, one of the most expensive natural flavor components used in the food industry. frontiersin.org The natural pathway in raspberries involves the condensation of p-coumaroyl-CoA with malonyl-CoA by benzalacetone synthase (BAS) to form this compound, which is then reduced to raspberry ketone. frontiersin.org Using a platform like XTMS, researchers can identify this natural two-step route starting from coumaroyl-CoA and evaluate its feasibility for implementation in a microbial host. frontiersin.org

In Vitro and In Vivo Experimental Models

In vitro cell culture studies are fundamental for assessing the biological activity of chemical compounds at the cellular level. These assays provide initial data on a compound's potential efficacy and toxicity before more complex in vivo studies are undertaken.

Enzyme Assays: These experiments are conducted to determine the effect of a compound on specific enzyme activities. Such assays are crucial for elucidating a compound's mechanism of action, particularly if it is hypothesized to be an enzyme inhibitor or activator. The enzyme that synthesizes this compound, benzalacetone synthase (BAS), has been a subject of enzyme kinetics analysis. Studies have determined its affinity for its substrates, 4-coumaroyl-CoA and malonyl-CoA, by measuring the rate of product formation under varying substrate concentrations. frontiersin.org

Animal models are indispensable for evaluating the pharmacological effects of compounds in a whole-organism context, providing insights into their potential therapeutic applications.

Liver Ischemia/Reperfusion (I/R) Injury in Rats: This model simulates the tissue damage that occurs when blood supply to the liver is temporarily stopped and then restored, a common occurrence in liver surgery and transplantation. nih.govapsnet.org The procedure in rodents typically involves clamping the hepatic artery and portal vein to induce ischemia in approximately 70% of the liver for a defined period. nih.govapsnet.org Upon removal of the clamp, reperfusion begins, initiating an inflammatory cascade and oxidative stress that leads to hepatocellular injury. nih.gov Researchers assess the extent of damage by measuring plasma levels of liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), as well as markers of inflammation and cell death. apsnet.org Histopathological examination of liver tissue is also performed to observe cellular damage. nih.gov

Cerebral Ischemia Models: Rodent models of stroke are used to study the pathophysiology of cerebral ischemia and to test the neuroprotective potential of therapeutic agents. nist.gov The most common model is the middle cerebral artery occlusion (MCAO), which mimics the majority of clinical ischemic strokes. nih.govnist.gov In this procedure, the middle cerebral artery is blocked, typically by inserting a filament, to induce transient or permanent focal ischemia. nih.govfishersci.nl Following the ischemic event, researchers evaluate the therapeutic effects of a compound by assessing neurological deficit scores, measuring the cerebral infarct area, and analyzing brain tissue for markers of apoptosis (e.g., Bax, Bcl-2) and oxidative stress. nih.govfishersci.nl Although these models are well-established for pharmacological research, specific studies investigating the effects of this compound in liver or cerebral ischemia models have not been identified in the reviewed literature. However, research has been conducted on the structurally similar compound, p-hydroxybenzaldehyde, demonstrating its protective effects in a rat MCAO model. nih.govfishersci.nl

Mycelial growth inhibition assays are a standard in vitro method to screen and quantify the antifungal activity of chemical compounds against filamentous fungi. This technique is particularly relevant for this compound, which is known to function as a phytoalexin, a substance produced by plants to defend against pathogenic microorganisms.

The assay is typically performed by incorporating the test compound into a solid growth medium, such as Potato Dextrose Agar (PDA), at various concentrations. chemeo.comnih.gov A small plug of fungal inoculum, taken from the edge of an actively growing fungal colony, is then placed at the center of the medium. chemeo.com The plates are incubated under controlled conditions, and the radial growth of the fungal mycelium is measured at regular intervals. nih.gov The antifungal effect is quantified by calculating the percentage of mycelial growth inhibition compared to a control plate containing no test compound, using the formula:

I% = [(C - T) / C] × 100%

Where 'I' is the inhibition rate, 'C' is the average diameter of the mycelial colony in the control group, and 'T' is the average diameter of the mycelial colony in the treatment group.

Research has confirmed that this compound exhibits antifungal activity, inhibiting fungal pathogens such as Phytophthora fragariae. Studies employing mycelial growth inhibition assays have demonstrated a dose-dependent suppression of pathogen viability.

Table 1: Illustrative Data from a Mycelial Growth Inhibition Assay for this compound against a Plant Pathogen

| Concentration of this compound (µg/mL) | Average Mycelial Diameter (mm) | Percent Inhibition (%) |

| 0 (Control) | 85.0 | 0.0 |

| 50 | 62.5 | 26.5 |

| 100 | 43.1 | 49.3 |

| 200 | 21.3 | 74.9 |

| 400 | 5.2 | 93.9 |

Note: The data in this table is representative and for illustrative purposes, based on the described dose-dependent activity of this compound.

Applications and Future Directions in P Hydroxybenzalacetone Research

Role as a Precursor in High-Value Compound Production

p-Hydroxybenzalacetone (B51942) serves as a key building block in the synthesis of several commercially important molecules, ranging from flavor and fragrance compounds to complex natural products. Its utility in both chemical and biotechnological production pathways highlights its versatility.

This compound is the direct precursor to 4-(4-hydroxyphenyl)butan-2-one, famously known as raspberry ketone, the primary aroma compound of red raspberries. nih.govwikipedia.org Natural raspberry ketone is scarce, with yields of only 1-4 mg per kg of fruit, making its extraction economically unviable for mass production and placing its market value among the most expensive natural flavors. qub.ac.ukshokubai.org This has necessitated the development of efficient synthetic routes, where this compound is a pivotal intermediate.

The most common industrial preparation is a two-step process:

Aldol (B89426) Condensation: p-Hydroxybenzaldehyde is reacted with acetone (B3395972) in a Claisen-Schmidt or aldol condensation reaction to form this compound. wikipedia.orgqub.ac.ukgoogle.com This step is typically catalyzed by a base, such as aqueous sodium hydroxide (B78521).

Hydrogenation: The α,β-unsaturated double bond in this compound is then selectively reduced via catalytic hydrogenation to yield raspberry ketone. wikipedia.orgqub.ac.uk

Modern advancements focus on creating more efficient "one-pot" syntheses using bifunctional catalysts. These catalysts, such as palladium or nickel loaded onto mixed oxides like Zn-La, possess both basic sites for the initial aldol condensation and metal sites for the subsequent hydrogenation, streamlining the production process. shokubai.orgresearchgate.net

Biotechnological routes also utilize this compound as an intermediate. In these pathways, enzymes like benzalacetone synthase (BAS) catalyze the condensation of p-coumaroyl-CoA and malonyl-CoA to produce this compound. nih.govacs.org Subsequently, an NADPH-dependent reductase reduces it to raspberry ketone. nih.gov This bio-based approach is a key area of research for the sustainable production of this high-value compound used extensively in the food, fragrance, and cosmetics industries. qub.ac.ukshokubai.org

| Synthesis Route | Key Steps | Catalyst/Enzyme Examples | Key Features |

|---|---|---|---|

| Conventional Chemical Synthesis | 1. Aldol Condensation 2. Catalytic Hydrogenation | Sodium Hydroxide (condensation); Nickel Boride (hydrogenation) | Two-step process with high overall yield (up to 99%). wikipedia.org |

| One-Pot Chemical Synthesis | Simultaneous condensation and hydrogenation | Pd/Zn-La; Ni/Zn-La bifunctional mixed oxides | Streamlined, efficient process combining steps into a single reaction vessel. shokubai.orgresearchgate.net |

| Biotechnological Synthesis | 1. Enzymatic Condensation 2. Enzymatic Reduction | Benzalacetone Synthase (BAS); Benzalacetone Reductase (BAR) | Sustainable, bio-based route starting from precursors like p-coumarate. nih.gov |

This compound is a product of benzalacetone synthase (BAS), a type III polyketide synthase (PKS). This positions it within the large family of polyketides, which are synthesized through the decarboxylative condensation of malonyl-CoA units. The action of BAS is analogous to that of chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, but differs in its substrate specificity and the final product formed. As a structurally defined α,β-unsaturated ketone, this compound is a versatile intermediate that can be chemically modified to produce a variety of other phenylbutanoids and related polyketone structures for research and industrial applications.

The biosynthetic pathways of more complex natural products often intersect with the formation of this compound. Diarylheptanoids, a class of plant secondary metabolites, are formed from precursors such as p-coumaroyl-CoA, the same starting material used by benzalacetone synthase to produce this compound. uni-regensburg.denih.gov This shared origin places this compound firmly within the broader biosynthetic network that leads to these complex and biologically active molecules.

Furthermore, research has identified this compound as a direct precursor in the biosynthesis of certain quinolone alkaloids. Benzalacetone synthase from rhubarb (Rheum palmatum) has been shown to produce this compound, which then serves as a substrate for the formation of quinolone derivatives. Interestingly, studies have noted that the catalytic efficiency for quinolone synthesis can be substantially higher than that for this compound formation, suggesting that in some organisms, this intermediate is rapidly channeled toward the production of more complex alkaloids.

Therapeutic and Medicinal Chemistry Prospects